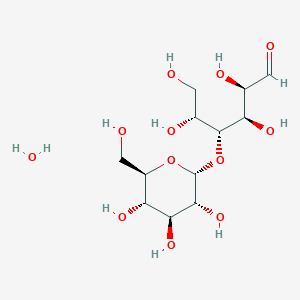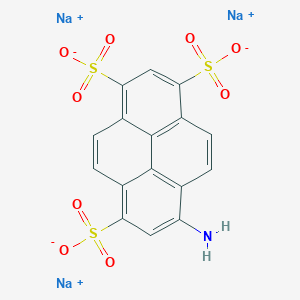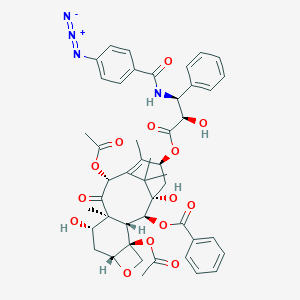
D-(+)-Maltose monohydrate
Vue d'ensemble
Description
Le Maltose (hydrate), également connu sous le nom de sucre de malt, est un disaccharide composé de deux molécules de glucose liées par une liaison glycosidique α(1→4). Il se trouve couramment dans les grains en germination et est un intermédiaire clé dans la digestion de l'amidon. Le Maltose est un sucre réducteur et joue un rôle important dans divers processus biologiques et industriels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Maltose peut être synthétisé par hydrolyse enzymatique de l'amidon. L'enzyme bêta-amylase décompose l'amidon en maltose en clivant les liaisons glycosidiques α(1→4). Ce processus se produit généralement dans les graines en germination et pendant le processus de maltage dans la brasserie .
Méthodes de production industrielle
En industrie, le maltose est produit par hydrolyse contrôlée de l'amidon à l'aide d'enzymes telles que la bêta-amylase et l'alpha-amylase. Le processus implique le mélange de l'amidon avec de l'eau et son chauffage pour gélatiniser l'amidon. Des enzymes sont ensuite ajoutées pour hydrolyser l'amidon en maltose. La solution de maltose résultante est purifiée et cristallisée pour obtenir du maltose hydraté .
Analyse Des Réactions Chimiques
Types de réactions
Le Maltose subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le Maltose peut être hydrolysé en deux molécules de glucose par l'enzyme maltase.
Oxydation : Le Maltose peut être oxydé pour former de l'acide maltobionique.
Réduction : Le Maltose peut être réduit pour former du maltitol, un alcool de sucre.
Réactifs et conditions courantes
Hydrolyse : Enzyme maltase, eau et conditions faiblement acides.
Oxydation : Agents oxydants tels que l'eau de brome ou l'acide nitrique.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrogène en présence d'un catalyseur.
Principaux produits formés
Hydrolyse : Glucose.
Oxydation : Acide maltobionique.
Réduction : Maltitol.
Applications de la recherche scientifique
Le Maltose (hydrate) a un large éventail d'applications dans la recherche scientifique :
Industrie : Utilisé dans la brasserie, la boulangerie et comme édulcorant dans divers produits alimentaires.
Mécanisme d'action
Le Maltose exerce ses effets principalement par son hydrolyse en glucose par l'enzyme maltase. Cette réaction se produit dans l'intestin grêle, où la maltase clive la liaison glycosidique α(1→4), libérant deux molécules de glucose. Ces molécules de glucose sont ensuite absorbées dans la circulation sanguine et utilisées pour la production d'énergie .
Applications De Recherche Scientifique
Maltose (hydrate) has a wide range of applications in scientific research:
Mécanisme D'action
Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase. This reaction occurs in the small intestine, where maltase cleaves the α(1→4) glycosidic bond, releasing two glucose molecules. These glucose molecules are then absorbed into the bloodstream and utilized for energy production .
Comparaison Avec Des Composés Similaires
Le Maltose est similaire à d'autres disaccharides tels que le saccharose, le lactose et le tréhalose. Il présente des propriétés uniques qui le distinguent de ces composés :
Saccharose : Composé de glucose et de fructose liés par une liaison glycosidique α(1→2).
Lactose : Composé de glucose et de galactose liés par une liaison glycosidique β(1→4).
Tréhalose : Composé de deux molécules de glucose liées par une liaison glycosidique α(1→1).
La liaison glycosidique α(1→4) unique du Maltose et son rôle de sucre réducteur le distinguent de ces autres disaccharides .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJFVFTHLOSDW-DNDLZOGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Maltose monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6363-53-7 | |
| Record name | Maltose, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTOSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)









![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)



